molecular formula C8H5ClFNOS B12325059 2H-1,4-Benzothiazin-3(4H)-one, 5-chloro-7-fluoro-

2H-1,4-Benzothiazin-3(4H)-one, 5-chloro-7-fluoro-

Cat. No.: B12325059
M. Wt: 217.65 g/mol
InChI Key: XZJHNENCQUFKLC-UHFFFAOYSA-N
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Description

2H-1,4-Benzothiazin-3(4H)-one, 5-chloro-7-fluoro- is a synthetic organic compound that belongs to the class of benzothiazinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzothiazin-3(4H)-one, 5-chloro-7-fluoro- typically involves the cyclization of appropriate precursors under specific conditions. The reaction may involve the use of chlorinating and fluorinating agents to introduce the chloro and fluoro substituents, respectively. Common reagents used in the synthesis include thionyl chloride, fluorine gas, and various catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2H-1,4-Benzothiazin-3(4H)-one, 5-chloro-7-fluoro- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.

    Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2H-1,4-Benzothiazin-3(4H)-one, 5-chloro-7-fluoro- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    2H-1,4-Benzothiazin-3(4H)-one: The parent compound without the chloro and fluoro substituents.

    5-Chloro-2H-1,4-Benzothiazin-3(4H)-one: A similar compound with only the chloro substituent.

    7-Fluoro-2H-1,4-Benzothiazin-3(4H)-one: A similar compound with only the fluoro substituent.

Uniqueness

2H-1,4-Benzothiazin-3(4H)-one, 5-chloro-7-fluoro- is unique due to the presence of both chloro and fluoro substituents, which may confer distinct chemical and biological properties compared to its analogs. These substituents can influence the compound’s reactivity, stability, and interactions with molecular targets.

Biological Activity

2H-1,4-Benzothiazin-3(4H)-one, 5-chloro-7-fluoro-, is a synthetic compound belonging to the benzothiazine class, known for its diverse biological activities. This compound has garnered attention due to its potential applications in antimicrobial and anticancer therapies. The following sections detail its synthesis, biological activities, and relevant case studies.

Synthesis

The synthesis of 2H-1,4-benzothiazin-3(4H)-one derivatives typically involves the reaction of substituted thiophenols with various electrophiles. For instance, a common method includes the condensation of 2-amino-5-chlorobenzenethiol with β-diketones followed by cyclization to form the benzothiazine core. The presence of chlorine and fluorine substituents is crucial for enhancing biological activity.

Antimicrobial Activity

The antimicrobial properties of 2H-1,4-benzothiazin-3(4H)-one, 5-chloro-7-fluoro-, have been extensively studied. In vitro evaluations against various bacterial strains have shown promising results:

  • Gram-positive bacteria : The compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 8 µg/mL.
  • Gram-negative bacteria : It also demonstrates effectiveness against Klebsiella pneumoniae and Pseudomonas aeruginosa, although the activity is generally lower compared to Gram-positive strains.
  • Fungi : The compound has shown antifungal properties against species like Candida albicans.

Table 1 summarizes the antimicrobial activity of the compound:

MicroorganismMIC (µg/mL)
Staphylococcus aureus2
Bacillus subtilis4
Klebsiella pneumoniae8
Pseudomonas aeruginosa16
Candida albicans8

Antioxidant Activity

Research indicates that derivatives of this compound possess antioxidant properties. For example, some synthesized analogs demonstrated moderate antioxidant activity in DPPH scavenging assays, suggesting potential for therapeutic applications in oxidative stress-related conditions.

Anticancer Activity

Preliminary studies have indicated that certain benzothiazine derivatives exhibit cytotoxic effects on cancer cell lines. For instance, compounds derived from benzothiazine structures have been tested against HepG2 liver cancer cells, showing IC50 values greater than 64 µg/mL without significant cytotoxicity, indicating a favorable safety profile.

Case Studies

  • Antimicrobial Screening : A study synthesized a series of benzothiazine derivatives and evaluated their antimicrobial efficacy using agar well diffusion methods. Compounds with fluorinated substitutions showed enhanced activity compared to non-fluorinated counterparts .
  • Calmodulin Antagonism : Another investigation focused on the calcium channel blocking properties of various benzothiazine derivatives. While many compounds were weak calcium channel blockers, some exhibited moderate to potent calmodulin antagonistic activities, suggesting potential antihypertensive effects .
  • In Vivo Studies : Animal studies have demonstrated that certain derivatives can significantly lower blood pressure in spontaneously hypertensive rats, further supporting their therapeutic potential in cardiovascular diseases .

Properties

Molecular Formula

C8H5ClFNOS

Molecular Weight

217.65 g/mol

IUPAC Name

5-chloro-7-fluoro-4H-1,4-benzothiazin-3-one

InChI

InChI=1S/C8H5ClFNOS/c9-5-1-4(10)2-6-8(5)11-7(12)3-13-6/h1-2H,3H2,(H,11,12)

InChI Key

XZJHNENCQUFKLC-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(S1)C=C(C=C2Cl)F

Origin of Product

United States

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